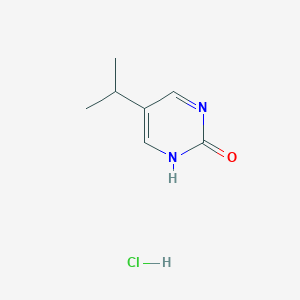
5-Isopropylpyrimidin-2-ol hydrochloride
Übersicht
Beschreibung
5-Isopropylpyrimidin-2-ol hydrochloride is a chemical compound with the molecular formula C7H11ClN2O . It has gained significant attention in scientific research due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 5-Isopropylpyrimidin-2-ol hydrochloride consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 174.63 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrimidine Precursors
A study by Šterk et al. (2012) demonstrates the synthesis of functionalized 5-methylpyrimidine derivatives, which are key pyrimidine precursors used in the synthesis of rosuvastatin. This efficient method avoids metal catalysis and cryogenic reaction conditions (Šterk, Časar, Jukič, & Košmrlj, 2012).
Colorimetric and Fluorometric Sensors
Gupta, Singhal, & Singh (2016) developed novel pyrimidine-based sensors that show potential applications in colorimetric and reversible fluorometric turn-off sensors. These sensors exhibit electrochemical changes and fluorescence quenching upon interaction with specific ions (Gupta, Singhal, & Singh, 2016).
Antibacterial Activity
Chandrasekaran & Nagarajan (2005) synthesized novel 2-amino-6-aryl-4-(2-thienyl)pyrimidines and evaluated their antibacterial activity. They found that certain compounds had better activity against gram-positive bacteria compared to reference antibiotics (Chandrasekaran & Nagarajan, 2005).
Glycoenzyme Inhibitors
Szennyes et al. (2020) synthesized 2-C-(β-D-glucopyranosyl)-pyrimidines and evaluated them as inhibitors of glycoenzymes. Their study revealed moderate inhibition against certain enzymes, contributing to the understanding of glycoenzyme activity (Szennyes, Gyémánt, Somsák, & Bokor, 2020).
Antifungal Activity
Zhang et al. (2016) explored the synthesis of pyrazolo[1,5-a]pyrimidines derivatives and their antifungal activity. Some derivatives exhibited significant antifungal abilities against specific phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016).
Anti-inflammatory and Analgesic Agents
Antre et al. (2011) synthesized novel pyrazolone derivatives attached to a pyrimidine moiety, evaluating their anti-inflammatory, analgesic, and antipyretic activities. This research contributes to the development of potential therapeutic agents (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).
Phosphodiesterase Type 5 Inhibitor
Mochida et al. (2002) studied a phosphodiesterase type 5 inhibitor containing a pyrimidinyl moiety, highlighting its potential in enhancing the nitric oxide/cGMP pathway. This research provides insights into new therapeutic approaches (Mochida, Takagi, Inoue, Noto, Yano, Fujishige, Sasaki, Yuasa, Kotera, Omori, & Kikkawa, 2002).
Eigenschaften
IUPAC Name |
5-propan-2-yl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5(2)6-3-8-7(10)9-4-6;/h3-5H,1-2H3,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMOFAGEFSQEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



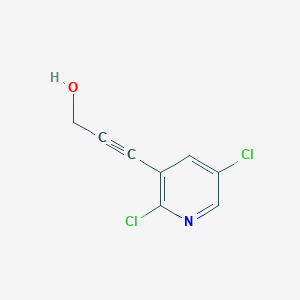
![5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1402754.png)
![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1402755.png)

![3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402759.png)
![7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride](/img/structure/B1402761.png)
![2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402762.png)
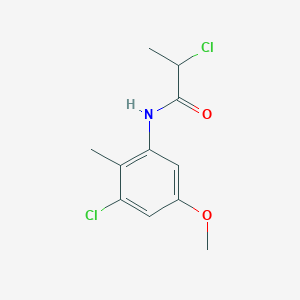
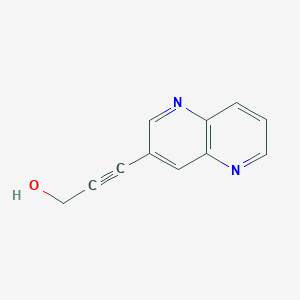
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1402766.png)
![8-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1402768.png)
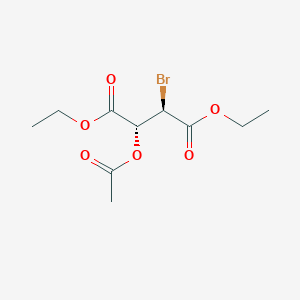
![2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1402773.png)
